REACTION_CXSMILES
|
[OH:1][C:2](=[C:17]1[C:22](=[O:23])[CH2:21][C:20]([CH3:25])([CH3:24])[CH2:19][C:18]1=[O:26])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9]CC1C=CC=CC=1)=[O:8]>CO.[Pd]>[OH:1][C:2](=[C:17]1[C:18](=[O:26])[CH2:19][C:20]([CH3:24])([CH3:25])[CH2:21][C:22]1=[O:23])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CCCCC(=O)O)=C1C(CC(CC1=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |